molecular formula C14H22N4O3S B4739748 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4739748
M. Wt: 326.42 g/mol
InChI Key: NQTFSQGERNJQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has been widely used in scientific research. This compound is a gamma-secretase inhibitor that has been found to be effective in inhibiting the production of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In

Mechanism of Action

1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide works by inhibiting the activity of gamma-secretase, which is an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptides. By inhibiting this enzyme, 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide reduces the production of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide also inhibits the activity of gamma-secretase in the Notch signaling pathway, which can lead to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid-beta peptides in vitro and in vivo. 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has also been found to inhibit the activity of gamma-secretase in the Notch signaling pathway, which can lead to the inhibition of cell proliferation and differentiation. In addition, 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. It is a well-established gamma-secretase inhibitor that has been used in numerous studies. 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is also relatively easy to synthesize and is commercially available. However, there are also some limitations to the use of 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments. 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.

Future Directions

There are a number of future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of more specific and potent gamma-secretase inhibitors that can target amyloid-beta production without affecting the Notch signaling pathway. Another area of interest is the use of 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide in combination with other compounds to target multiple pathways involved in the development of Alzheimer's disease. Finally, 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide may also have potential applications in the treatment of other diseases that involve the Notch signaling pathway, such as cancer.

Scientific Research Applications

1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has been widely used in scientific research to study the role of gamma-secretase in the production of amyloid-beta peptides. It has been found to be effective in inhibiting the production of these peptides, which are believed to play a role in the development of Alzheimer's disease. 1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide has also been used to study the role of gamma-secretase in the Notch signaling pathway, which is involved in the development of various tissues and organs.

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-17(2)22(20,21)18-8-5-13(6-9-18)14(19)16-11-12-4-3-7-15-10-12/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTFSQGERNJQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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